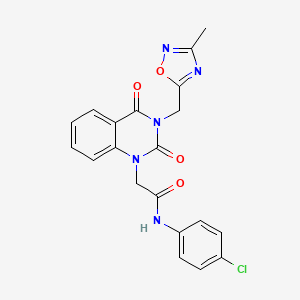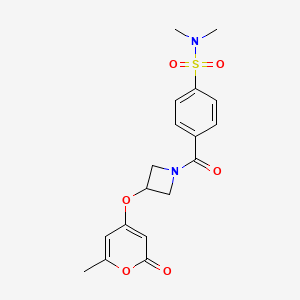
N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a synthetic organic compound characterized by a complex chemical structure. This compound's specific design and functional groups suggest a range of applications in various fields of research and industry, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyran Ring: : The synthesis begins with the creation of the 6-methyl-2-oxo-2H-pyran-4-yl structure through aldol condensation or other cyclization reactions involving suitable aldehydes and ketones.
Azetidine Formation: : The azetidine ring is introduced through nucleophilic substitution or cyclization reactions, often involving azetidine derivatives.
Sulfonamide Group Attachment: : The sulfonamide group is attached by reacting the intermediate compound with benzenesulfonyl chloride under basic conditions, forming the benzenesulfonamide moiety.
Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form the complete this compound structure, often under conditions such as reflux in a polar solvent with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would involve scaling up these synthetic steps while ensuring optimal yields, purity, and cost-efficiency. This might include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound may undergo oxidation reactions at the methyl groups or the pyran ring, forming various oxidized derivatives.
Reduction: : Reduction reactions might target the carbonyl groups in the pyran or the sulfonyl group, leading to the formation of reduced products.
Substitution: : The compound can undergo substitution reactions, particularly at the aromatic ring or the azetidine ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Electrophilic or nucleophilic reagents depending on the target site, with catalysts like palladium on carbon or Lewis acids.
Major Products
The products of these reactions vary widely, including oxidized derivatives, reduced intermediates, and substituted analogs with modified biological or physical properties.
Scientific Research Applications
In Chemistry
The compound serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecular architectures for various applications.
In Biology
It may act as a probe for studying biological systems, particularly in understanding enzyme interactions or receptor binding.
In Medicine
In Industry
The compound's functional groups make it useful in materials science, potentially contributing to the development of novel polymers, coatings, or other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyran and azetidine rings suggests it may act by fitting into enzyme active sites or receptor binding pockets, disrupting normal biological processes. The sulfonamide group can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide stands out due to the combination of its functional groups, offering a unique profile of chemical reactivity and biological activity.
List of Similar Compounds
N,N-dimethyl-4-(3-((2H-pyran-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide
N,N-dimethyl-4-(3-((6-methyl-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide
N,N-dimethyl-4-(3-((2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide
This comprehensive analysis highlights the diverse chemical and biological roles of this compound, emphasizing its importance in modern scientific research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12-8-14(9-17(21)25-12)26-15-10-20(11-15)18(22)13-4-6-16(7-5-13)27(23,24)19(2)3/h4-9,15H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKHEBSOXOWOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
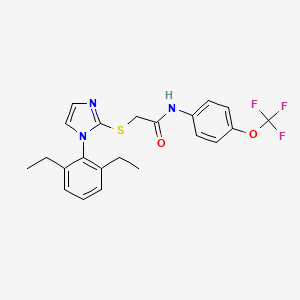

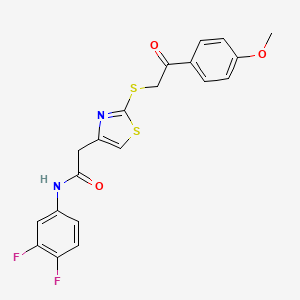
![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2372734.png)
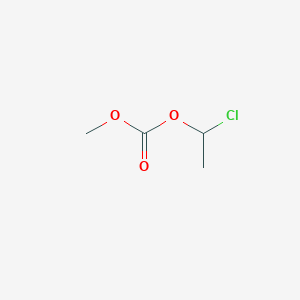
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2372738.png)
![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)
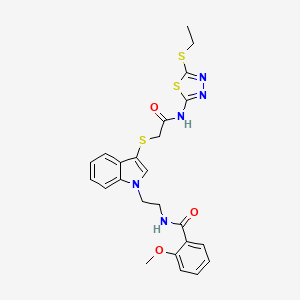
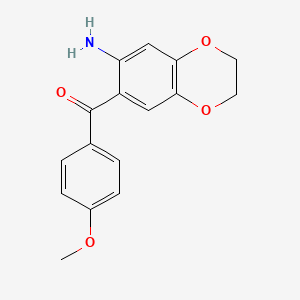
![7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2372746.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)

![2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2372752.png)
